molecular formula C9H6O B1303622 4-Ethynylbenzaldehyde CAS No. 63697-96-1

4-Ethynylbenzaldehyde

Cat. No.: B1303622
CAS No.: 63697-96-1
M. Wt: 130.14 g/mol
InChI Key: BGMHQBQFJYJLBP-UHFFFAOYSA-N
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Description

4-Ethynylbenzaldehyde, also known as para-ethynylbenzaldehyde, is an organic compound with the molecular formula C₉H₆O. It is an ethynyl derivative of benzaldehyde and can also be viewed as a formylated derivative of phenylacetylene. This compound is characterized by the presence of an ethynyl group (C≡C) attached to the benzene ring at the para position relative to the aldehyde group (CHO). It appears as a white or yellow solid and has a melting point of 89–93°C .

Biochemical Analysis

Biochemical Properties

4-Ethynylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks. It interacts with enzymes and proteins through its ethynyl functionality, which can undergo coupling reactions. For instance, the ethynyl group of this compound can participate in Sonogashira coupling reactions with other molecules, forming complex structures . These interactions are crucial for the synthesis of advanced materials and have implications in biochemical research.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, this compound can impact metabolic pathways by interacting with enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The ethynyl group allows it to form covalent bonds with specific enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular functions. The compound’s ability to undergo coupling reactions also plays a role in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to different cellular compartments. These interactions determine its localization and accumulation within cells, which in turn affect its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylbenzaldehyde can be synthesized through the Sonogashira coupling reaction. The process involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent and triethylamine as the base. The intermediate product, 4-(trimethylsilyl)ethynylbenzaldehyde, is then treated with a base such as potassium carbonate to remove the trimethylsilyl group, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and catalysts, as well as the reaction time and temperature.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sonogashira Coupling: Palladium catalyst, copper iodide, tetrahydrofuran, triethylamine, and potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

4-Ethynylbenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Ethynylbenzaldehyde is unique due to the combination of the ethynyl and aldehyde functional groups, which provide distinct reactivity patterns. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-ethynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMHQBQFJYJLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377992
Record name 4-Ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63697-96-1
Record name 4-Ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylbenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 16.0 g (79.2 mmoles) of p-trimethylsilylethynylbenzaldehyde in 50 ml of methanol was treated with 1 gm of potassium carbonate and the mixture was stirred under argon at 25° C. for two hours. The solvent methanol was removed and 100 ml of methylene chloride was added. The mixture was washed with aqueous sodium bicarbonate solution. The organic phase was separated, dried over magnesium sulfate and concentrated to a solid mass. The crude yield of p-ethynylbenzaldehyde was 10.3 g (79.2 moles, 100%). Further purification was carried out by sublimation at 80°-90° C./0.025-0.25 mm Hg to give white crystals: mp 88°-90°; ir (KBr) 3240 (medium, sharp, C≡CO), 2860, 2740 (weak, sharp, O=CH), 2100 (weak, sharp, C≡C), 1690 (strong broad, C=O) and 1590 cm-1 (medium, sharp C=C); mass spectrum: m/e 130 (100%, M.+), 129 (90.7%, M.+ --H), 101 (59.0% M.+ --CHO); nmr (CDCl3): δ3.21 (s, 1H, C≡C--H), 7.62 (distorted q, 4H, aromatic) and 9.88 ppm (s, 1H, CHO).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The trimethylsilyl groups were subsequently subjected to a deprotecting reaction in accordance with reaction (2) in FIG. 2. Specifically, 4.0 g of 4-trimethylsilyl ethynyl benzaldehyde was dissolved in 20 mL of methanol, the solution was stirred for 30 minutes under nitrogen gas, 0.19 g of sodium carbonate was added, and the product was stirred for another 3 hours at room temperature. The solvent was removed at a reduced pressure, the residue was washed with a 5% aqueous solution of sodium bicarbonate and extracted with dichloromethane, anhydrous sodium sulfate was added, and the product was dried. The dried product was filtered off and the solvent was removed at a reduced pressure. The product was dried in a vacuum, yielding the target compound 4-ethynyl benzaldehyde with an aldehyde odor as white crystals with the yield of 99%.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.19 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown in the following Reaction 7, 250 mg (1.19 mmol) of 4-trimethylsilylethynyl benzaldehyde obtained in A of Example 1-2 was melted in 10 mL of methylenechloride and 10 mL of methanol at room temperature, and 1.25 g (9.04 mmol, 7.6 eq) of potassium carbonate was added thereto, and then the reaction solution was stirred for 6 hours. Next, the reaction solution was extracted with ether 2 times and with 1M sodium chloride aqueous solution 1 time. The organic solvent layer was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase volume ratio; ethylacetate:n-hexane=1:10) to obtain 130 mg of 4-ethynylbenzaldehyde with the yield of 93%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 10,02 (s, 1H), 7.83 (d, 2H), 7.63 (d, 2H), 3.27 (s, 1H)].
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Ethynylbenzaldehyde?

A1: this compound is an organic compound with the molecular formula C9H6O and a molecular weight of 130.14 g/mol. Its structure consists of a benzene ring substituted with an aldehyde group at the 1-position and an ethynyl group at the 4-position.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. These include:

  • NMR Spectroscopy: [, ] Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.
  • IR Spectroscopy: [, ] IR spectroscopy reveals characteristic absorption bands associated with specific functional groups, such as the aldehyde and alkyne moieties.
  • UV-Vis Spectroscopy: [, ] UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which can be correlated with its structure and conjugation.

Q3: How is this compound utilized in material science?

A3: this compound serves as a valuable building block in material science due to its terminal alkyne group. This functionality enables its participation in various reactions, including:

  • Click Chemistry: The alkyne group readily undergoes click reactions, facilitating the formation of triazole rings. This versatile reaction is utilized for attaching this compound to polymers or surfaces. []
  • Polymerization: this compound acts as a monomer in polymerization reactions, forming conjugated polymers with interesting optoelectronic properties. []
  • Surface Modification: The alkyne group allows for grafting this compound onto various surfaces, enabling the modification of surface properties. This is particularly relevant in developing sensors and molecular electronics. [, ]

Q4: Can this compound be used to create molecular bridges?

A4: Yes, this compound plays a crucial role in constructing molecular bridges, particularly between silicon electrodes. [, ] The process involves:

    Q5: How does the structure of this compound affect its ability to form supramolecular structures?

    A5: The structure of this compound, specifically the presence of the aldehyde group, allows it to participate in C–H⋯O hydrogen bonding interactions. These interactions play a crucial role in directing the molecular packing and the formation of supramolecular structures like infinite chains. []

    Q6: Are there any known applications of this compound in the development of luminescent materials?

    A6: Yes, this compound serves as a precursor for synthesizing luminescent platinum (II) diimine bis(acetylide) complexes. [, ] These complexes exhibit interesting photophysical properties, including strong emission in solution, making them suitable for applications in areas such as:

      Q7: Has this compound been explored in the context of free radical chemistry?

      A7: Yes, this compound acts as a starting material for synthesizing stable free radical paramagnetic monomers containing aminoxylamine oxide moieties. [] This is achieved through a condensation reaction with 2,3-dimethyl-2,3-butanediyldihydroxylamine, followed by oxidation. These stable free radicals have potential applications in the development of organic magnetic materials.

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